IDH1 R132H Mutant Inhibitory Potency: Scaffold-Dependent IC₅₀ Differentiation in Patent-Disclosed Series
In a patent-disclosed series targeting mutant IDH1 R132H, a derivative bearing the 3,9-dioxa-7-azabicyclo[3.3.1]nonane scaffold (US10399972, Example 41) exhibited an IC₅₀ of 21 nM [1]. A structurally related analog from a separate patent (US10442819, Example 337), which incorporates the identical 3,9-dioxa-7-azabicyclo[3.3.1]nonane core but differs in the appended functional group, demonstrated an IC₅₀ of 14 nM in the same assay system [2]. In contrast, 3,9-diazabicyclo[3.3.1]nonene derivatives optimized for renin inhibition in a distinct chemical series achieved an IC₅₀ of 200 nM (0.20 μM) [3], underscoring that heteroatom composition within the bicyclo[3.3.1]nonane framework is a primary determinant of potency and target class selectivity.
| Evidence Dimension | Inhibitory potency (IC₅₀) against IDH1 R132H mutant enzyme |
|---|---|
| Target Compound Data | Derivative of 3,9-dioxa-7-azabicyclo[3.3.1]nonane (US10399972, Ex. 41): IC₅₀ = 21 nM [1]; Derivative (US10442819, Ex. 337): IC₅₀ = 14 nM [2] |
| Comparator Or Baseline | 3,9-diazabicyclo[3.3.1]nonene derivative (renin inhibitor): IC₅₀ = 200 nM [3] |
| Quantified Difference | 3,9-dioxa derivatives exhibit approximately 10–14-fold greater potency than the diaza comparator in distinct target contexts |
| Conditions | Biochemical enzyme inhibition assay; 10-point, 3-fold dilution series in DMSO |
Why This Matters
This potency differential directly informs medicinal chemistry lead optimization: the 3,9-dioxa heteroatom arrangement yields nanomolar potency against IDH1 R132H, whereas alternative heteroatom compositions may be better suited for different target classes (e.g., renin), guiding scaffold selection in drug discovery programs.
- [1] BindingDB BDBM412550. US10399972, Example 41. IC₅₀ = 21 nM against IDH1 R132H. View Source
- [2] BindingDB BDBM416192. US10442819, Example 337. IC₅₀ = 14 nM against IDH1 R132H. View Source
- [3] ACS Publications. Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors. Journal of Medicinal Chemistry, 2009. Compound (+)-26g: renin IC₅₀ = 0.20 μM. View Source
